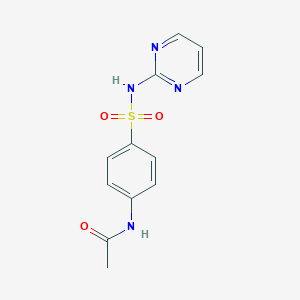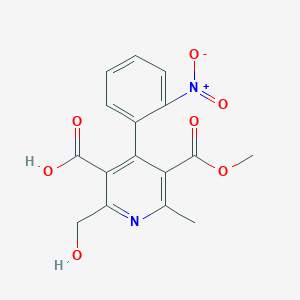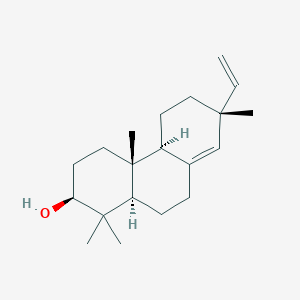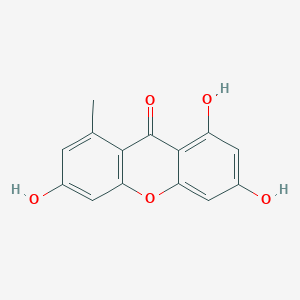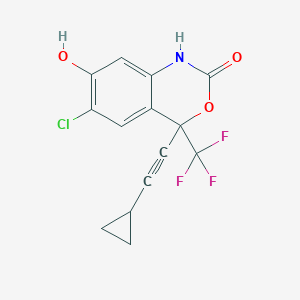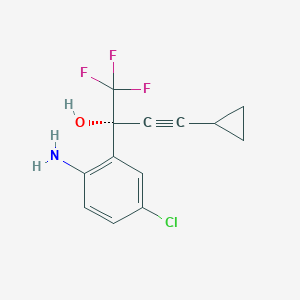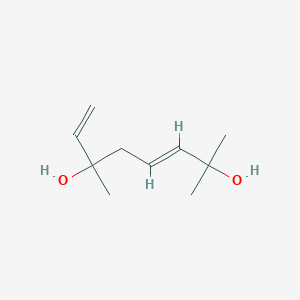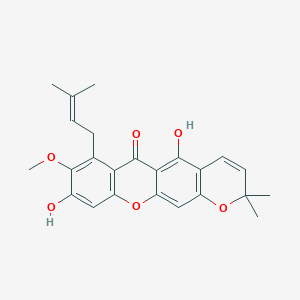
9-Hydroxycalabaxanthone
Overview
Description
Mechanism of Action
Target of Action
9-Hydroxycalabaxanthone, also known as Xanthone I, is a xanthone compound isolated from Garcinia mangostana Linn . Its primary targets are the 3D7 and K1 P. falciparum clones , which are sensitive and resistant to chloroquine, respectively . These clones are significant in the life cycle of the malaria parasite, making this compound an effective anti-malarial agent .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It exhibits quorum-sensing inhibitory, anti-microbial, and anti-malarial activities . The compound’s interaction with the 3D7 and K1 P. falciparum clones results in their inhibition, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
falciparum clones . This inhibition likely affects downstream effects related to the parasite’s growth and development.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s bioavailability is likely influenced by its chemical structure and solubility .
Result of Action
The primary result of this compound’s action is the inhibition of the 3D7 and K1 P. falciparum clones . This inhibition disrupts the life cycle of the malaria parasite, thereby exhibiting anti-malarial activity . Additionally, the compound has quorum-sensing inhibitory and anti-microbial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
9-Hydroxycalabaxanthone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activities of Plasmodium falciparum clones, with IC50 values of 1.5 μM and 1.2 μM for 3D7 and K1 clones, respectively . This inhibition is indicative of its potential as an anti-malarial agent. Additionally, this compound interacts with bacterial quorum-sensing systems, disrupting communication among bacterial cells and thereby inhibiting their growth . These interactions highlight the compound’s potential in combating microbial infections.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxicity, leading to reduced cell viability and proliferation . The compound also influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, this compound inhibits the production of pro-inflammatory cytokines in human macrophages, thereby reducing inflammation . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. For example, this compound has been shown to inhibit the activity of Plasmodium falciparum enzymes, leading to reduced parasite growth . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, including its anti-microbial and anti-malarial effects, over several weeks . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy . These findings highlight the importance of proper storage and handling to maintain the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-malarial and anti-microbial activity without noticeable toxic effects . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are then excreted via the kidneys. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its chemical properties, including its lipophilicity and affinity for specific binding sites . These factors determine the compound’s bioavailability and overall effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be found in the mitochondria, where it exerts its effects on cellular metabolism and energy production . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangostanin can be synthesized through the extraction of Garcinia mangostana fruit using solvents such as chloroform and methanol . The extracts are then purified to yield xanthone derivatives, including mangostanin .
Industrial Production Methods: Industrial production of mangostanin involves large-scale extraction and purification processes. The fruit’s arils and shells are processed using solvents, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate mangostanin .
Chemical Reactions Analysis
Types of Reactions: Mangostanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Mangostanin can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of mangostanin .
Scientific Research Applications
Mangostanin has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-Mangostin: Another xanthone derivative from Garcinia mangostana with similar antioxidant and anti-inflammatory properties.
Demethylcalabaxanthone: A xanthone derivative with comparable biological activities.
Mangostanol: Another related compound with antioxidant properties.
Uniqueness: Mangostanin is unique due to its specific molecular structure, which allows it to effectively reduce ROS generation and protect against oxidative damage . Its ability to modulate multiple cellular pathways makes it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWHKELJHUFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318384 | |
| Record name | Xanthone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35349-68-9 | |
| Record name | Xanthone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35349-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 156 °C | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities of 9-hydroxycalabaxanthone?
A1: this compound exhibits promising anti-cancer, anti-malarial, and enzyme inhibitory activities. It demonstrates cytotoxicity against various human cancer cell lines, including HT-29 colon cancer cells [, ], HeLa S3, Hep G2, MCF-7, and KB cells []. It also shows synergistic antimalarial interaction with artesunate against Plasmodium falciparum []. Additionally, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter [].
Q2: Is this compound found naturally? If so, where?
A2: Yes, this compound is a natural product found in several plant species, particularly those belonging to the genus Garcinia. It has been isolated from the stem bark of Garcinia mangostana (mangosteen) [], the bark of Cratoxylum cochinchinense [], and the seedcases of mangosteen [], among other sources [, , , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol [].
Q4: How is this compound typically isolated and identified?
A4: this compound is typically isolated from plant materials using solvent extraction methods, followed by various chromatographic techniques, such as column chromatography, vacuum liquid chromatography, and thin-layer chromatography [, , ]. Identification and structural characterization are achieved through spectroscopic analyses, including NMR (1H and 13C), MS, UV-Vis, and IR spectroscopy [, , ].
Q5: Does this compound inhibit any specific enzymes related to cancer?
A5: Yes, research suggests that this compound can inhibit cyclin-dependent kinase 4 (CDK4) []. CDK4 plays a crucial role in cell cycle regulation, and its dysregulation is implicated in uncontrolled cell proliferation, a hallmark of cancer [, ].
Q6: Does this compound affect the androgen receptor?
A6: Research indicates that this compound, along with other xanthones from Garcinia mangostana, may have the ability to disrupt androgen receptor functionality in prostate cancer cells. This disruption was observed in both cell-free and cell-based assays [].
Q7: Does this compound interact with any drug-metabolizing enzymes?
A7: A study using rat models demonstrated that this compound, after oral administration of Garcinia mangostana extract, could be found in blood samples. This suggests potential interaction with drug-metabolizing enzymes in the liver []. Further research is needed to elucidate the specific interactions and their implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




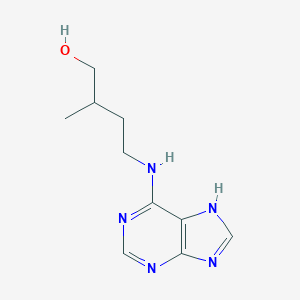

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
